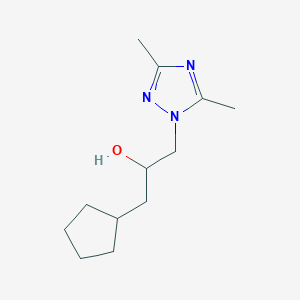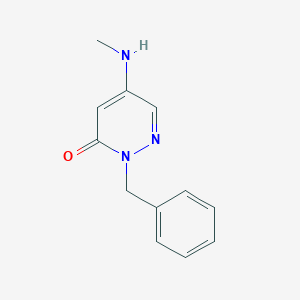![molecular formula C11H11F3N4 B6628420 N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a pyrazole-containing compound that belongs to the class of small molecule inhibitors.
Mécanisme D'action
The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves the inhibition of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. The inhibition of protein kinases by N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has been found to be selective, as it targets specific kinases without affecting others.
Biochemical and Physiological Effects:
N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of amyloid beta plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine in lab experiments is its selectivity towards specific protein kinases, which allows for targeted inhibition of specific signaling pathways. Another advantage is its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. However, one limitation of using N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several future directions for the research and development of N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine. One direction is the optimization of its chemical structure to improve its selectivity and potency towards specific protein kinases. Another direction is the development of new delivery methods to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with 1-(1H-pyrazol-4-yl)ethylamine in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has shown potential therapeutic applications in various scientific research fields. It has been found to be an effective inhibitor of several protein kinases, including JAK2, FLT3, and BTK, which are involved in various diseases such as cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques in the brain.
Propriétés
IUPAC Name |
N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7(8-4-16-17-5-8)18-10-3-2-9(6-15-10)11(12,13)14/h2-7H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFQEXGOSRROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)


![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)